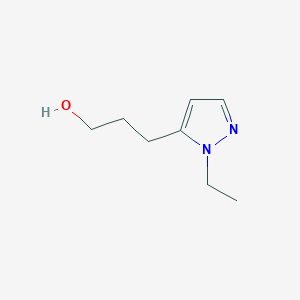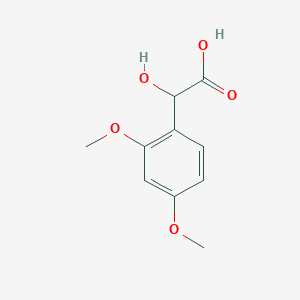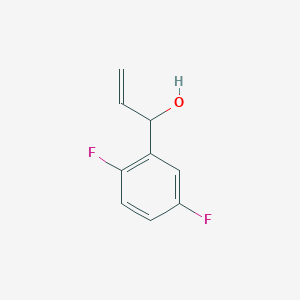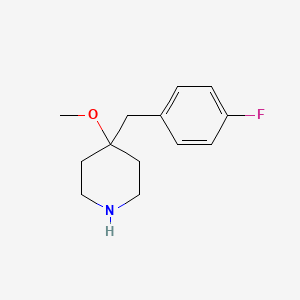
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is an organic compound with a complex structure that includes bromine, fluorine, and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 1,3-difluoro-2-phenoxybenzene, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-1,3-difluoro-2-phenoxybenzene, while oxidation with potassium permanganate would yield 5-(Carboxymethyl)-1,3-difluoro-2-phenoxybenzene.
科学研究应用
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level
作用机制
The mechanism by which 5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby altering their function .
相似化合物的比较
Similar Compounds
- 5-(Chloromethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Hydroxymethyl)-1,3-difluoro-2-phenoxybenzene
- 5-(Iodomethyl)-1,3-difluoro-2-phenoxybenzene
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-phenoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain types of chemical transformations. Additionally, the difluoro substitution enhances the compound’s stability and lipophilicity, which can be advantageous in drug design .
属性
分子式 |
C13H9BrF2O |
|---|---|
分子量 |
299.11 g/mol |
IUPAC 名称 |
5-(bromomethyl)-1,3-difluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-8-9-6-11(15)13(12(16)7-9)17-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI 键 |
SPALGWDUXZLPDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2F)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
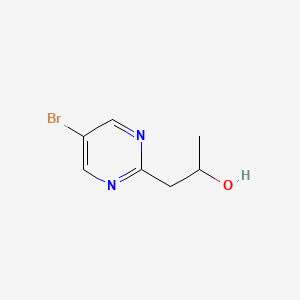
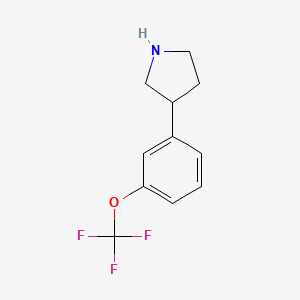
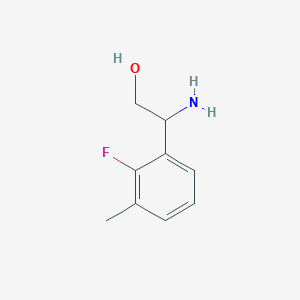
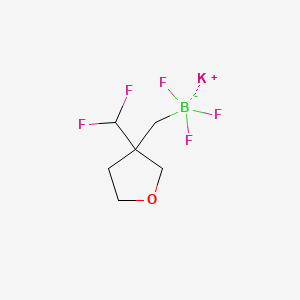
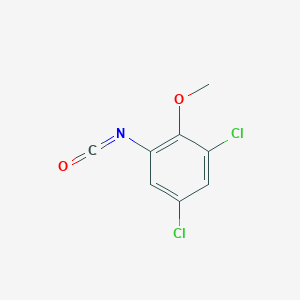
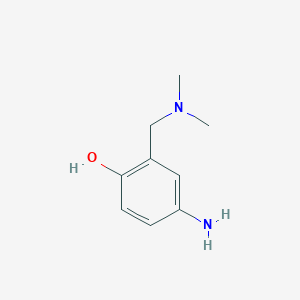

![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
